2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid
Overview
Description
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid is a chemical compound characterized by its chlorinated pyridine ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloropyridine-4-carboxylic acid with 4-chlorophenol in the presence of a suitable catalyst, such as copper oxide, under controlled temperature and pressure conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new pharmaceuticals or agrochemicals.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its effects on various biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism would vary based on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
4-Chlorophenoxyacetic acid
2-Chloro-4-(4-chlorophenoxy)hypnone
2-Chloro-2-(4-chlorophenoxy)-6'-methylacetanilide
Uniqueness: 2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid stands out due to its specific structural features, such as the presence of both chloro and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts unique chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISICZHEWQNQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=CC(=C2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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